molecular formula C21H19ClN4 B609369 MW108 CAS No. 1454658-89-9

MW108

Cat. No. B609369
CAS RN: 1454658-89-9
M. Wt: 362.86
InChI Key: YCTPOOSUMJYWMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MW108 is an active site targeted, CNS-active, p38αMAPK inhibitor. It acts by ameliorating beta-amyloid induced synaptic and cognitive dysfunction and preventing early memory loss in Alzheimer's disease.

Scientific Research Applications

1. Resource Management in Scientific Workflows

  • Arabnejad and Barbosa (2017) developed a resource management strategy, the Multi-Workflow Deadline-Budget Scheduling (MW-DBS) algorithm, to maximize the success rate of concurrent workflow applications in science. This algorithm schedules multiple workflows under individual deadline and budget constraints, improving scheduling success rates without the need for extensive optimizations (Arabnejad & Barbosa, 2017).

2. Hardware-Driven Simulation in Maritime Science

  • Hamm, Blouin, and Taillefer (2015) describe a hardware-in-the-loop acoustic simulator developed for studying underwater acoustic propagation and underwater communication reliability. This work, particularly relevant to Arctic seas, showcases MW108's application in scientific simulations involving complex physical environments (Hamm, Blouin, & Taillefer, 2015).

3. Supporting Data-Intensive Scientific Analysis

  • Yao, Rabhi, and Peat (2014) emphasize the need for software applications that support data-intensive scientific research. They highlight the use of various technologies, such as workflow, service, and portal technologies, to meet essential requirements of scientific processes, which is a domain where MW108 could be significantly applicable (Yao, Rabhi, & Peat, 2014).

4. Framework for Computational Grid Applications

  • Goux, Kulkarni, Yoder, and Linderoth (2001) introduced a tool, MW, based on the master-worker paradigm, aimed at distributing large scientific computations across computational grids. This tool provides an interface for both application software and grid computing toolkits, demonstrating another facet of MW108's application in scientific research (Goux, Kulkarni, Yoder, & Linderoth, 2001).

5. Computational Experiments for Science Education

  • Xie, Tinker, Barbara Tinker, Pallant, Damelin, and Berenfeld (2011) discuss the Molecular Workbench (MW) software, which uses computational physics for educational purposes. This software enables students to conduct computational experiments and learn science concepts, illustrating MW108's potential in educational applications (Xie et al., 2011).

properties

CAS RN

1454658-89-9

Product Name

MW108

Molecular Formula

C21H19ClN4

Molecular Weight

362.86

IUPAC Name

N,N-dimethyl-6-(naphthalen-2-yl)-5-(pyridin-4-yl)pyridazin-3-amine hydrochloride

InChI

InChI=1S/C21H18N4.ClH/c1-25(2)20-14-19(16-9-11-22-12-10-16)21(24-23-20)18-8-7-15-5-3-4-6-17(15)13-18;/h3-14H,1-2H3;1H

InChI Key

YCTPOOSUMJYWMU-UHFFFAOYSA-N

SMILES

CN(C)C1=NN=C(C2=CC(C=CC=C3)=C3C=C2)C(C4=CC=NC=C4)=C1.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

MW108;  MW-108;  MW 108;  MW01-11-108;  MW01 11 108;  MW0111108; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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